2',3-二甲基-4-氨基联苯

描述

Synthesis Analysis The synthesis of related compounds involves complex organic reactions, often resulting in compounds with enhanced fluorescence or specific structural features due to the introduction of N-phenyl substitutions. For instance, the synthesis of various stilbene derivatives demonstrates the effect of N-phenyl substitutions leading to a more planar ground-state geometry, significant for its impact on photochemical behavior (Yang, Chiou, & Liau, 2002). Another approach involves multi-component synthesis techniques to create polysubstituted benzene derivatives, illustrating the diverse synthetic strategies employed to generate complex organic molecules (Zhang, 2013).

Molecular Structure Analysis The molecular structure of related compounds is often elucidated through techniques such as X-ray crystallography, revealing intricate details about their geometry. For example, the structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows a molecule composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with a significant dihedral angle between the benzene rings (Zhang, 2013).

科学研究应用

致癌特性和诱发肿瘤:DMAB 被认为是一种诱发肠道肿瘤的致癌物。它被吸收,在肝脏中被修饰,排泄到胆汁中,并通过粪便与肠粘膜直接接触引起肿瘤 (克利夫兰、利特瓦克和科尔,1967)。此外,将 DMAB 与炔雌醇在大鼠中结合使用会导致前列腺癌的高发病率,这表明前列腺癌研究的潜在动物模型 (白井等人,1986)。

比较致癌性:已评估 DMAB 相对于其他化合物的相对致癌性。例如,一种相关化合物 3,2'-二甲基-4-亚硝基联苯在叙利亚金仓鼠中显示出有效的致癌特性,而其他类似化合物没有诱发肿瘤 (赫克特、埃尔巴尤米、里文森和菲亚拉,1983)。

化学性质和应用:除了致癌特性外,DMAB 还因其化学应用而被研究。例如,与 DMAB 相关的 2-(2-氨基苯基)-乙醛二甲缩醛被认为是羧酸的一种新型保护剂 (新井、德山、林塞尔和福山,1998)。

环境监测:已经开发使用硼掺杂金刚石电极的安培检测方法,用于准确测定饮用水和河流水样中的氨基联苯,包括 DMAB。该技术在环境监测中具有潜在应用 (佩科娃等人,2009)。

生态毒理学评估:建议对不同物种进行一系列生物测定,以准确评估 4-氨基联苯(一种与 DMAB 相关的化合物)对水生生物和哺乳动物细胞的有害影响 (蒋宁等人,2004)。

安全和危害

While specific safety and hazard information for 2’,3-Dimethyl-4-aminobiphenyl is not provided in the search results, it’s important to handle all chemicals with care. Avoid dust formation, ingestion, inhalation, and contact with skin or eyes . Always use personal protective equipment and ensure adequate ventilation when handling this compound .

Relevant Papers Several papers related to 2’,3-Dimethyl-4-aminobiphenyl were found . These papers could provide more detailed information about the compound and its applications. It’s recommended to review these papers for a more in-depth understanding of 2’,3-Dimethyl-4-aminobiphenyl.

属性

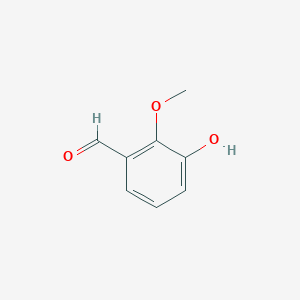

IUPAC Name |

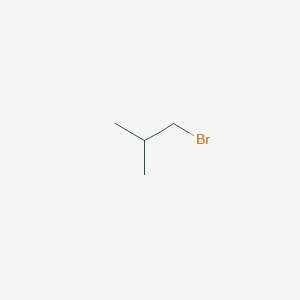

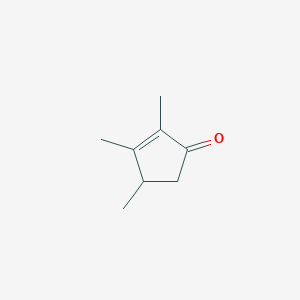

2-methyl-4-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQVHYANHDSFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58109-32-3 (hydrochloride) | |

| Record name | 2',3-Dimethyl-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50158429 | |

| Record name | 2',3-Dimethyl[biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13394-86-0 | |

| Record name | 3,2′-Dimethyl-4-aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13394-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3-Dimethyl-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3-Dimethyl[biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the specific labeling of 2',3-Dimethyl-4-aminobiphenyl with Carbon-14 significant for understanding its carcinogenic and mutagenic properties?

A1: The synthesis of 2',3-Dimethyl-4-aminobiphenyl (also referred to as 4-amino-3,2′-dimethyl-biphenyl) specifically labeled with Carbon-14 at the 3-methyl group, as described in the research [], is crucial for studying its metabolic fate within organisms. This radiolabeling allows researchers to track the compound's journey through metabolic pathways, identifying potential reactive metabolites and the sites where they interact with DNA or other biomolecules. This information is vital for understanding the mechanisms underlying its carcinogenic and mutagenic effects.

Q2: How does the comparison between 2',3-Dimethyl-4-aminobiphenyl and 4-amino-2′-methylbiphenyl contribute to our understanding of structure-activity relationships in chemical carcinogenesis?

A2: The research highlights the synthesis of two compounds: the potent carcinogen and mutagen 2',3-Dimethyl-4-aminobiphenyl and its less potent analog, 4-amino-2′-methylbiphenyl []. By comparing the activities of these two closely related structures, researchers can glean insights into the structural features essential for the carcinogenic potency of these compounds. Identifying the specific molecular moieties responsible for DNA damage or other carcinogenic mechanisms helps establish structure-activity relationships, crucial for developing safer chemicals and understanding the risks associated with similar compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。